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Compound Name: UMM-766

Cat. No.: B15568508 Get Quote

Technical Support Center: UMM-766
Welcome to the technical support center for UMM-766, a potent, orally available nucleoside

analog with broad-spectrum antiviral activity against orthopoxviruses. This resource is designed

for researchers, scientists, and drug development professionals to help mitigate experimental

variability and address common challenges encountered when working with UMM-766.

Frequently Asked Questions (FAQs)
Q1: What is UMM-766 and what is its mechanism of action?

UMM-766 is a nucleoside analog, specifically 7-fluoro-7-deaza-2′-C-methyladenosine.[1] It

functions as an inhibitor of the viral DNA-dependent RNA polymerase (DdRp), a critical enzyme

for orthopoxvirus replication.[2] By targeting the viral DdRp, UMM-766 effectively halts the

transcription of viral genes, thereby inhibiting viral replication. Poxviruses, including vaccinia

virus, replicate exclusively in the cytoplasm of infected cells and encode their own replication

machinery, making the viral DdRp a specific target.

Q2: What are the main applications of UMM-766 in research?

UMM-766 is primarily used as a research tool to study orthopoxvirus infections both in vitro and

in vivo. It has demonstrated efficacy in murine models of orthopox disease, reducing viral load

and increasing survival.[2][3] Researchers use UMM-766 to investigate the mechanisms of
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orthopoxvirus replication, evaluate antiviral efficacy, and as a positive control in the screening

of new anti-orthopoxvirus compounds.

Q3: How should I prepare and store UMM-766 stock solutions?

For high-throughput screening, UMM-766 has been provided as a 10 mM solution in DMSO.[4]

For general laboratory use, it is recommended to prepare a concentrated stock solution in a

high-quality, anhydrous solvent such as DMSO.

Preparation: To prepare a 10 mM stock solution, dissolve 2.98 mg of UMM-766 (Molecular

Weight: 298.27 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by

vortexing.

Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated

freeze-thaw cycles. When stored properly, nucleoside analog solutions in DMSO are

generally stable for several months. However, for critical experiments, it is advisable to use

freshly prepared stocks or stocks that have been stored for less than 3 months.

Q4: What is the solubility of UMM-766?

The solubility of UMM-766 in phosphate-buffered saline (PBS) at pH 7.4 has been reported to

be 3.3 mg/mL.

Troubleshooting Guide
Experimental variability can arise from several factors when working with UMM-766. This guide

addresses specific issues you might encounter.
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Issue Potential Cause Recommended Solution

Inconsistent antiviral activity

between experiments

1. Inconsistent Drug

Concentration: Inaccurate

pipetting or errors in serial

dilutions.

- Calibrate your pipettes

regularly.- Prepare fresh serial

dilutions for each experiment.-

Use a positive control with a

known EC50 to validate your

assay.

2. Cell Health and Density:

Variations in cell confluency,

passage number, or overall

health can affect viral

replication and drug efficacy.

- Maintain a consistent cell

seeding density and ensure

monolayers are confluent at

the time of infection.- Use cells

within a consistent and low

passage number range.-

Regularly check cells for any

signs of stress or

contamination.

3. Viral Titer Variability:

Inconsistent multiplicity of

infection (MOI) due to

variations in viral stock titer.

- Titer your viral stocks

regularly using a reliable

method like a plaque assay.-

Use a consistent and

optimized MOI for your

experiments.

Lower than expected potency

(high EC50 value)

1. Drug Degradation: Improper

storage or handling of UMM-

766 stock solutions.

- Aliquot stock solutions to

minimize freeze-thaw cycles.-

Protect stock solutions from

light.- Prepare fresh working

solutions from a frozen stock

for each experiment.

2. Suboptimal Assay

Conditions: The duration of the

assay or the cell type used

may not be optimal.

- Optimize the infection time

and drug treatment window for

your specific virus and cell

line.- Be aware that antiviral

activity can vary between cell

lines; for example, UMM-766

showed less activity in MRC-5
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cells compared to RAW 264.7

cells.

3. Cellular Factors: Differences

in cellular uptake, metabolism,

or efflux of the compound.

- Consider that cell lines can

have different levels of

nucleoside transporters and

kinases required to activate

UMM-766 to its triphosphate

form. This inherent biological

difference can lead to

variability.

High cytotoxicity observed

1. High Drug Concentration:

The concentrations of UMM-

766 being used are toxic to the

cells.

- Perform a cytotoxicity assay

(e.g., MTT or CellTiter-Glo) to

determine the 50% cytotoxic

concentration (CC50) in your

specific cell line.- Ensure your

working concentrations are

well below the CC50 value.

2. Solvent Toxicity: The

concentration of the solvent

(e.g., DMSO) is too high in the

final culture medium.

- Ensure the final

concentration of DMSO in your

cell culture medium is typically

below 0.5% and is consistent

across all wells, including

vehicle controls.

Variability in in vivo studies

1. Animal-to-Animal Variation:

Inherent biological differences

between individual animals.

- Use a sufficient number of

animals per group to achieve

statistical power.- Ensure

animals are age and sex-

matched.- Acclimatize animals

to the facility before starting

the experiment.

2. Inconsistent Drug

Administration: Variability in

the volume or concentration of

the drug administered.

- Calibrate equipment used for

oral gavage or other

administration routes.- Ensure

consistent and accurate dosing

for all animals. A drug
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tolerability study should be

performed.[4]

Experimental Protocols
General Orthopoxvirus Plaque Assay Protocol
This protocol can be adapted for determining viral titers and assessing the antiviral activity of

UMM-766.

Cell Seeding: Seed a 6-well or 12-well plate with a suitable cell line (e.g., Vero E6 or BSC-1)

to form a confluent monolayer overnight.[5]

Drug Treatment (for antiviral assay): Pre-treat the cells with various concentrations of UMM-
766 (and a vehicle control) for a specified period (e.g., 2 hours) before infection.

Viral Infection: Remove the culture medium and infect the cells with a serial dilution of the

virus for 1-2 hours at 37°C.

Overlay: After the incubation period, remove the virus inoculum and add an overlay medium

(e.g., containing 0.5% methylcellulose or 1% agarose in culture medium) to restrict virus

spread to adjacent cells.[5]

Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to

visualize the plaques.[5]

Quantification: Count the number of plaques to determine the viral titer (in plaque-forming

units per mL, PFU/mL) or the reduction in plaque number in the presence of UMM-766.

General Cytotoxicity Assay Protocol
This protocol helps determine the cytotoxic potential of UMM-766.

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

attach overnight.
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Compound Addition: Add serial dilutions of UMM-766 to the wells. Include a vehicle control

(e.g., DMSO) and a positive control for cytotoxicity.

Incubation: Incubate the plate for a period that matches the duration of your antiviral assay

(e.g., 48-72 hours).

Viability Assessment: Use a commercially available cell viability reagent (e.g., MTT, MTS, or

a reagent that measures ATP content like CellTiter-Glo). Follow the manufacturer's

instructions.

Data Analysis: Measure the signal (e.g., absorbance or luminescence) and calculate the

percentage of cell viability relative to the vehicle control. Determine the 50% cytotoxic

concentration (CC50).

Data Presentation
Table 1: In Vitro Activity of UMM-766 Against Orthopoxviruses

Virus Cell Line EC50 (µM) CC50 (µM)
Selectivity
Index (SI =
CC50/EC50)

Vaccinia Virus

(VACV)
RAW 264.7 <1 >30 >30

Vaccinia Virus

(VACV)
MRC-5 ~2-8 >30 >3.7

Rabbitpox Virus

(RPXV)
RAW 264.7 <1 >30 >110

Cowpox Virus

(CPXV)
RAW 264.7 8.09 >30 >3.7

Cowpox Virus

(CPXV)
MRC-5 2.17 >30 >13.8

Data compiled from published studies. Actual values may vary depending on experimental

conditions.
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Table 2: In Vivo Efficacy of UMM-766 in a Murine Model of Vaccinia Virus Infection

Treatment Group Dose (mg/kg/day) Survival Rate
Median Survival
(days)

Vehicle Control 0 0% 7

UMM-766 1 10% 8

UMM-766 3 30% 8

UMM-766 10 80% Not reached

Data from a lethal exposure model in BALB/c mice.[2]

Visualizations
Orthopoxvirus Replication Cycle and UMM-766's Point
of Intervention
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Caption: Inhibition of Orthopoxvirus Replication by UMM-766.
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Experimental Workflow for Assessing UMM-766 Antiviral
Activity

Workflow for In Vitro Antiviral Assay
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Caption: A typical workflow for evaluating the antiviral efficacy of UMM-766.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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